Home > Products > Screening Compounds P145719 > (-)-Emtricitabine O-beta-D-glucuronide
(-)-Emtricitabine O-beta-D-glucuronide -

(-)-Emtricitabine O-beta-D-glucuronide

Catalog Number: EVT-14023269
CAS Number:
Molecular Formula: C14H18FN3O9S
Molecular Weight: 423.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(-)-Emtricitabine O-beta-D-glucuronide is a glucuronide conjugate of emtricitabine, an important antiretroviral medication used primarily in the treatment and prevention of HIV/AIDS. This compound is formed through glucuronidation, a biochemical process where emtricitabine is linked to glucuronic acid, enhancing its solubility and facilitating its excretion from the body. The glucuronidation process is crucial for the metabolism of many drugs, including emtricitabine, as it helps in reducing toxicity and increasing clearance from the system.

Source and Classification

The compound is classified as a glucuronide, which is a type of drug metabolite. It is derived from emtricitabine, which belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs). Emtricitabine itself is synthesized from various precursors through complex organic reactions, and its glucuronide form plays a significant role in its pharmacokinetics .

Synthesis Analysis

Methods and Technical Details

The synthesis of (-)-Emtricitabine O-beta-D-glucuronide can be achieved through both enzymatic and chemical methods. The most common approach involves using glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to emtricitabine. This reaction typically occurs under mild conditions, making it suitable for large-scale production in bioreactors.

  1. Enzymatic Synthesis:
    • Reagents: Emtricitabine and UDP-glucuronic acid.
    • Conditions: Mild temperature and pH.
    • Purification: Chromatographic techniques are employed post-reaction to isolate the desired glucuronide product.
  2. Chemical Synthesis:
    • Involves direct chemical reactions between emtricitabine and glucuronic acid using chemical catalysts.
    • This method may require more stringent conditions compared to enzymatic synthesis but allows for greater control over reaction parameters .
Chemical Reactions Analysis

Reactions and Technical Details

(-)-Emtricitabine O-beta-D-glucuronide primarily undergoes hydrolysis and conjugation reactions:

  1. Hydrolysis:
    • Under acidic or basic conditions, the glucuronide bond can be cleaved, releasing emtricitabine and glucuronic acid.
    • Common reagents include hydrochloric acid or sodium hydroxide.
  2. Conjugation:
    • The formation of (-)-Emtricitabine O-beta-D-glucuronide occurs via the action of glucuronosyltransferase enzymes or chemical catalysts, facilitating the addition of glucuronic acid to emtricitabine.

The major products formed from hydrolysis are emtricitabine and free glucuronic acid .

Mechanism of Action

Process and Data

The mechanism by which (-)-Emtricitabine O-beta-D-glucuronide operates involves enhancing the solubility of emtricitabine through glucuronidation. This modification allows for easier renal excretion, reducing potential toxicity associated with higher concentrations of the active drug.

  • Molecular Targets: The primary target is the glucuronosyltransferase enzyme that catalyzes the conjugation reaction.
  • Pathway: The process involves transferring glucuronic acid from UDP-glucuronic acid to emtricitabine, forming a water-soluble conjugate that can be efficiently eliminated from the body .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of (-)-Emtricitabine O-beta-D-glucuronide include:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Highly soluble in water due to the presence of multiple hydroxyl groups.
  • Stability: Stable under physiological conditions but susceptible to hydrolysis under extreme pH levels.

Chemical properties include:

  • Molecular Weight: 445.35 g/mol.
  • Melting Point: Specific melting points may vary based on purity but are generally within standard ranges for similar compounds.

These properties are critical for understanding its behavior in biological systems and during pharmaceutical formulation .

Applications

Scientific Uses

(-)-Emtricitabine O-beta-D-glucuronide has several applications across different fields:

  1. Pharmacology: Used in studies related to drug metabolism, particularly focusing on how emtricitabine is processed in the body.
  2. Toxicology: Investigated for its role in reducing potential toxicity associated with emtricitabine therapy by facilitating its excretion.
  3. Drug Development: Explored as a model compound for developing new formulations aimed at improving bioavailability and therapeutic efficacy of antiretroviral therapies.
Introduction to (-)-Emtricitabine O-β-D-glucuronide in Biomedical Research

Role as a Phase II Metabolite of Emtricitabine in Antiretroviral Therapy

(-)-Emtricitabine O-β-D-glucuronide is a principal phase II conjugate metabolite of the nucleoside reverse transcriptase inhibitor (NRTI) emtricitabine, formed via hepatic glucuronidation. This metabolic transformation is mediated by UDP-glucuronosyltransferase (UGT) enzymes, which catalyze the covalent linkage of a glucuronic acid moiety to the hydroxyl group of emtricitabine’s oxathiolane ring. In humans, approximately 4% of an administered emtricitabine dose undergoes this bioconversion to the O-β-D-glucuronide, positioning it as the third most significant metabolite after the parent drug (86% excreted unchanged) and the 3’-sulfoxide diastereomers (9%) [1] [3].

The formation of this glucuronide enhances emtricitabine’s water solubility, facilitating renal elimination. Crucially, the glucuronidation process inactivates emtricitabine pharmacologically, as the glucuronide metabolite lacks antiviral activity against HIV-1 reverse transcriptase. This inactivation is a key detoxification pathway, limiting prolonged drug exposure and potential off-target effects [1]. Analytical quantification of this metabolite in plasma and urine serves as a biomarker for emtricitabine metabolism, particularly useful in pharmacokinetic studies of complex antiretroviral regimens like Biktarvy® (bictegravir/emtricitabine/tenofovir alafenamide) [2].

Table 1: Major Metabolites of Emtricitabine in Humans

MetaboliteMetabolic PathwayPercentage of DoseBiological Activity
Unchanged EmtricitabineRenal excretion~86%Active antiviral
3’-Sulfoxide DiastereomersHepatic oxidation~9%Negligible activity
O-β-D-GlucuronideGlucuronidation~4%Inactive
5-FluorocytosineDeaminationTrace amountsInactive

Significance in Understanding Drug Metabolism and Disposition Pathways

(-)-Emtricitabine O-β-D-glucuronide provides critical insights into xenobiotic processing mechanisms governing antiretroviral drugs. Its formation exemplifies:

  • Enzyme-Specific Metabolic Routing: Emtricitabine avoids significant cytochrome P450 (CYP)-mediated metabolism, instead relying on UGT isoforms (predominantly UGT1A1 and UGT1A9) for glucuronidation. This pathway minimizes risks of CYP-associated drug-drug interactions—a key advantage in HIV therapy where polypharmacy is common [1] [3].
  • Renal Clearance Modulation: As a hydrophilic conjugate, the glucuronide depends on organic anion transporters (OATs) for tubular secretion. Its renal handling explains why emtricitabine requires dose adjustment in severe renal impairment (creatinine clearance <30 mL/min), despite minimal parent drug protein binding (<4%) [1] [4].
  • Interspecies Metabolic Differences: Preclinical studies reveal that glucuronidation rates of emtricitabine vary substantially across species. This underscores the limited extrapolability of animal metabolism data to humans and validates human-derived metabolite identification for clinical relevance [3].

Table 2: Pharmacokinetic Drivers of Emtricitabine Glucuronidation

FactorBiological ImpactClinical Relevance
UGT Enzyme PolymorphismsAltered glucuronidation efficiency (e.g., UGT1A1*28 variant reduces activity)Potential interpatient variability in metabolite exposure
Renal Transporter SaturationCompetition with tenofovir glucuronide for OAT-mediated secretion in combination therapyRisk of metabolite accumulation in renal dysfunction
HBV CoinfectionAltered UGT expression in liver diseaseMay shift metabolic clearance pathways

Biomedical research leverages this metabolite to optimize fixed-dose combinations. For example, co-formulations with tenofovir alafenamide (e.g., Descovy®) exploit shared metabolic pathways (both drugs undergo glucuronidation) without overlapping toxicity, enabling once-daily dosing [2] [4]. Additionally, quantifying (-)-Emtricitabine O-β-D-glucuronide in excreta allows non-invasive adherence monitoring in HIV prophylaxis studies using emtricitabine/tenofovir regimens [1] [3].

Properties

Product Name

(-)-Emtricitabine O-beta-D-glucuronide

IUPAC Name

6-[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C14H18FN3O9S

Molecular Weight

423.37 g/mol

InChI

InChI=1S/C14H18FN3O9S/c15-4-1-18(14(24)17-11(4)16)5-3-28-6(26-5)2-25-13-9(21)7(19)8(20)10(27-13)12(22)23/h1,5-10,13,19-21H,2-3H2,(H,22,23)(H2,16,17,24)

InChI Key

KLILDKWVMCMYID-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(S1)COC2C(C(C(C(O2)C(=O)O)O)O)O)N3C=C(C(=NC3=O)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.